Cas no 2172219-55-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid is a specialized protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which is widely utilized in solid-phase peptide synthesis (SPPS). The compound’s structure includes a sterically hindered 2,2,3-trimethylbutanamido moiety and an oxolane carboxylic acid group, offering unique steric and electronic properties for peptide backbone modification. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with sensitive residues. This derivative is particularly valuable for introducing conformational constraints or tailored hydrophobicity in peptide design, making it suitable for advanced medicinal chemistry and bioconjugation applications. Its high purity and stability further support reproducible synthetic outcomes.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid structure
2172219-55-3 structure
Product Name:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid
CAS No:2172219-55-3
MF:C27H32N2O6
MW:480.552787780762
CID:6149768
PubChem ID:165550059
Update Time:2025-05-20

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid
    • 2172219-55-3
    • EN300-1482247
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
    • Inchi: 1S/C27H32N2O6/c1-25(2,22(30)28-27(23(31)32)13-14-34-16-27)26(3,4)29-24(33)35-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,13-16H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: DDRBNNFSUFVJOD-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(C1)NC(C(C)(C)C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 805
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1482247-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482247-0.1g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482247-0.25g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
0.25g
$3099.0 2023-06-06
Enamine
EN300-1482247-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1482247-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
1g
$3368.0 2023-06-06
Enamine
EN300-1482247-2.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482247-5.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
5g
$9769.0 2023-06-06
Enamine
EN300-1482247-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
10g
$14487.0 2023-06-06
Enamine
EN300-1482247-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1482247-100mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]oxolane-3-carboxylic acid
2172219-55-3
100mg
$2963.0 2023-09-28

Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid

Recent Advances in the Study of 2172219-55-3 and 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic Acid

The chemical compound 2172219-55-3 and its derivative, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, especially in the design of peptide-based therapeutics and prodrugs. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the role of 2172219-55-3 as a key intermediate in the synthesis of complex organic molecules. Its structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, make it particularly useful in solid-phase peptide synthesis (SPPS). The Fmoc group is widely employed in peptide chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions. This has facilitated the development of novel peptide-based drugs with enhanced bioavailability and therapeutic efficacy.

One of the most notable derivatives of 2172219-55-3 is 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid. This compound has been investigated for its potential as a building block in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved metabolic stability and membrane permeability. Recent research has demonstrated that this derivative can be effectively incorporated into peptide chains, enabling the creation of structurally diverse and functionally robust therapeutic agents.

In terms of biological activity, preliminary studies have shown that 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid exhibits promising interactions with various cellular targets. For instance, it has been observed to modulate enzyme activity in certain metabolic pathways, suggesting its potential utility in the treatment of metabolic disorders. Additionally, its ability to enhance the stability of peptide-based drugs in vivo has made it a candidate for use in drug delivery systems.

The synthesis of these compounds has also seen significant advancements. Recent publications have detailed optimized protocols for the preparation of 2172219-55-3 and its derivatives, emphasizing improvements in yield and purity. These advancements are critical for scaling up production and ensuring the reproducibility of research findings. Furthermore, the development of novel analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has enabled more precise characterization of these compounds, facilitating their application in drug discovery.

Looking ahead, the potential applications of 2172219-55-3 and 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid in the pharmaceutical industry are vast. Ongoing research is exploring their use in the development of targeted therapies for diseases such as cancer, diabetes, and neurodegenerative disorders. Moreover, their role in the design of prodrugs—compounds that are metabolized into active drugs in the body—is an area of growing interest, as it offers a means to improve drug delivery and reduce side effects.

In conclusion, the study of 2172219-55-3 and its derivative, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidooxolane-3-carboxylic acid, represents a promising frontier in chemical biology and pharmaceutical research. The latest findings underscore their utility in peptide synthesis, drug development, and therapeutic applications. As research in this area continues to evolve, these compounds are likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD